
10-(Thiophosphonooxy)decyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(Thiophosphonooxy)decyl methacrylate is a chemical compound with the molecular formula C14H27O5PS. It is a derivative of methacrylate, featuring a thiophosphonooxy group attached to a decyl chain.
Vorbereitungsmethoden
The synthesis of 10-(Thiophosphonooxy)decyl methacrylate typically involves the reaction of 10-hydroxydecyl methacrylate with thiophosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
10-(Thiophosphonooxy)decyl methacrylate can undergo various chemical reactions, including:
Oxidation: The thiophosphonooxy group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiophosphonooxy group to thiol or other reduced forms.
Substitution: The methacrylate group can participate in polymerization reactions, forming polymers with unique properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and radical initiators for polymerization. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
10-(Thiophosphonooxy)decyl methacrylate has several scientific research applications:
Polymer Science: It is used as a monomer in the synthesis of specialty polymers with enhanced properties such as improved adhesion, flexibility, and chemical resistance.
Material Chemistry: The compound is utilized in the development of advanced materials for coatings, adhesives, and sealants.
Biology and Medicine: Research is ongoing to explore its potential in biomedical applications, including drug delivery systems and biocompatible materials.
Wirkmechanismus
The mechanism of action of 10-(Thiophosphonooxy)decyl methacrylate involves its ability to undergo polymerization, forming long chains that impart unique properties to the resulting materials. The thiophosphonooxy group can interact with various molecular targets, enhancing the adhesion and stability of the polymers. The pathways involved include radical polymerization and cross-linking reactions, which contribute to the formation of robust polymer networks .
Vergleich Mit ähnlichen Verbindungen
10-(Thiophosphonooxy)decyl methacrylate can be compared with similar compounds such as 10-(Phosphonooxy)decyl methacrylate. While both compounds share a similar structure, the presence of the thiophosphonooxy group in this compound imparts different chemical and physical properties. For example, the thiophosphonooxy group may offer enhanced reactivity and stability under certain conditions compared to the phosphonooxy group .
Similar compounds include:
- 10-(Phosphonooxy)decyl methacrylate
- 10-Methacryloyloxydecyl dihydrogen phosphate
These compounds are used in similar applications but may differ in their specific properties and reactivity.
Eigenschaften
Molekularformel |
C14H27O6PS |
|---|---|
Molekulargewicht |
354.40 g/mol |
IUPAC-Name |
10-[hydroxy(sulfanyloxy)phosphoryl]oxydecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H27O6PS/c1-13(2)14(15)18-11-9-7-5-3-4-6-8-10-12-19-21(16,17)20-22/h22H,1,3-12H2,2H3,(H,16,17) |
InChI-Schlüssel |
RJDHMMAAXNYHHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCCCCCCCCCOP(=O)(O)OS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







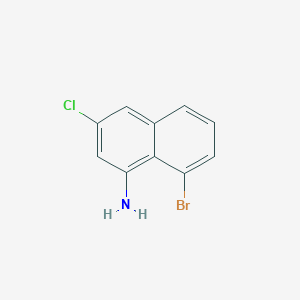
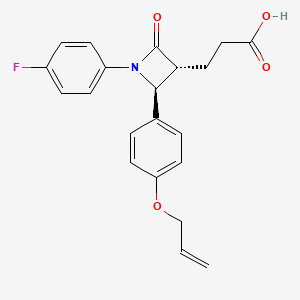
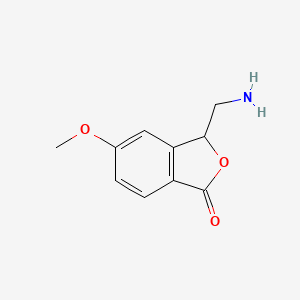
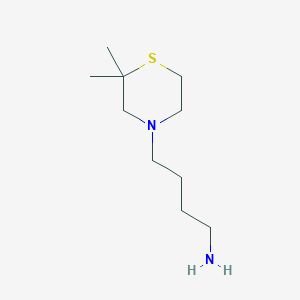
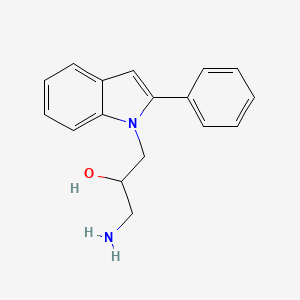

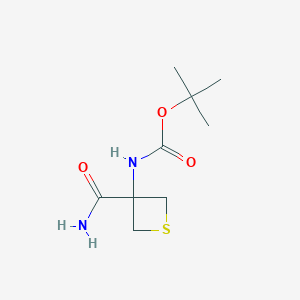
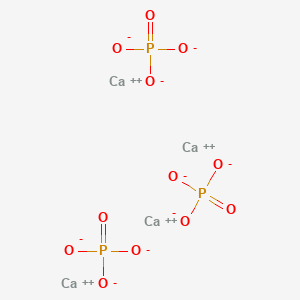
![3,5-Dibromo-2-ethyl-6-methylpyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B15204538.png)
